molecular formula C15H11N3O3S3 B12135738 N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12135738
M. Wt: 377.5 g/mol
InChI Key: NSADENOHRVDXBR-RAXLEYEMSA-N
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Description

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that features a thiazolidinone ring, a pyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The choice of reagents and catalysts is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The pyridine and benzenesulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and sulfonamide-containing molecules. Examples include:

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Sulfonamide-containing molecules: Compounds with sulfonamide groups attached to different aromatic or heterocyclic rings.

Uniqueness

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11N3O3S3

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C15H11N3O3S3/c19-14-13(10-11-6-4-5-9-16-11)23-15(22)18(14)17-24(20,21)12-7-2-1-3-8-12/h1-10,17H/b13-10-

InChI Key

NSADENOHRVDXBR-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

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